Superior Complete Response Rates in Hypercalcemia of Malignancy: Zoledronic Acid vs. Pamidronate
Zoledronic acid 4 mg administered via 5-minute intravenous infusion achieved a complete response rate of 88.4% at day 10 in patients with hypercalcemia of malignancy, compared to 69.7% for pamidronate 90 mg administered via 2-hour infusion (P = 0.002) [1]. In a real-world study, zoledronic acid led to faster corrected serum calcium normalization (2.6 ± 1.5 days) versus pamidronate (3.9 ± 2.4 days; P = 0.001) and lower 30-day readmission rates (P = 0.042) [2].
| Evidence Dimension | Complete response rate (hypercalcemia of malignancy) at day 10 |
|---|---|
| Target Compound Data | 88.4% (zoledronic acid 4 mg IV) |
| Comparator Or Baseline | 69.7% (pamidronate 90 mg IV) |
| Quantified Difference | +18.7% absolute improvement; P = 0.002 |
| Conditions | Randomized, double-blind, double-dummy, multicenter trials; patients with moderate to severe HCM (CSC ≥12.0 mg/dL) |
Why This Matters
This 18.7% absolute difference in complete response directly translates to superior clinical outcomes in managing a life-threatening oncologic emergency, supporting preferential formulary selection of zoledronic acid for hypercalcemia of malignancy.
- [1] Major P, Lortholary A, Hon J, et al. Zoledronic acid is superior to pamidronate in the treatment of hypercalcemia of malignancy: a pooled analysis of two randomized, controlled clinical trials. J Clin Oncol. 2001;19(2):558-567. View Source
- [2] Alghamdi A, et al. Treatment outcomes of hypercalcemia that resulting in hospital admission in cancer patients treated with bisphosphonates in real-world setting. J Oncol Pharm Pract. 2025; Epub ahead of print. View Source
